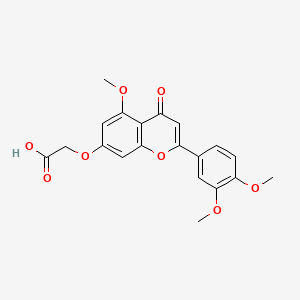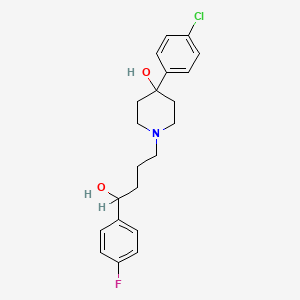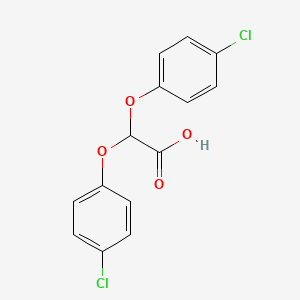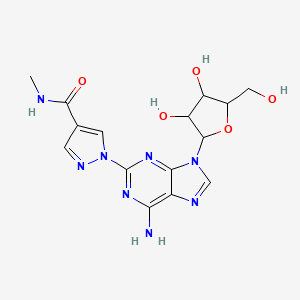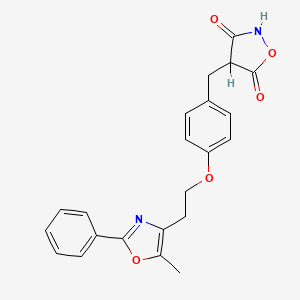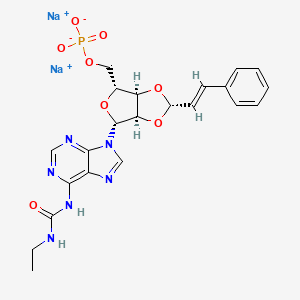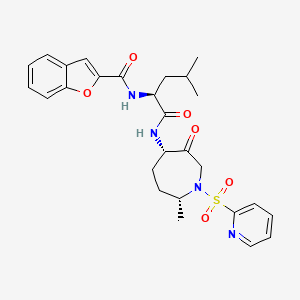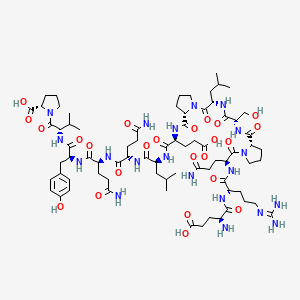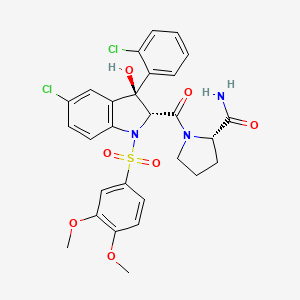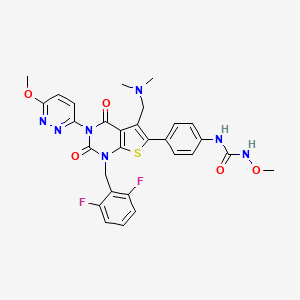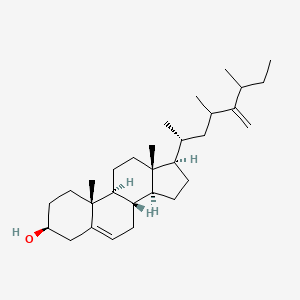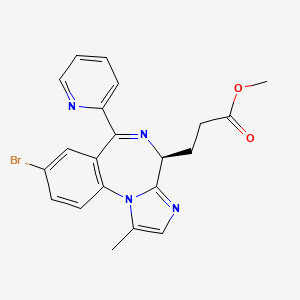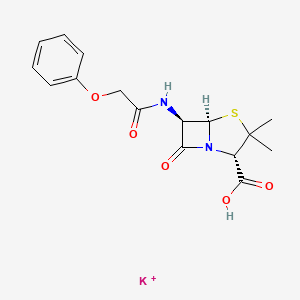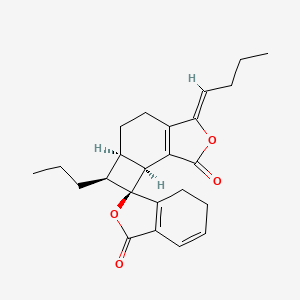
Riligustilide
Descripción general
Descripción
Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .
Synthesis Analysis
Riligustilide is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been obtained .Molecular Structure Analysis
The molecular structure of Riligustilide is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
Riligustilide undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .Physical And Chemical Properties Analysis
Riligustilide has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .Aplicaciones Científicas De Investigación
-
Phytoprogestogen in Ligusticum chuanxiong
- Field : Phytochemistry
- Application : Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong .
- Method : The plant Ligusticum chuanxiong is harvested and processed to extract Riligustilide .
- Results : Riligustilide acts as a very weak agonist of the progesterone receptor (EC 50 ≈ 81 μM) .
-
Renal Injury Treatment
- Field : Nephrology
- Application : Riligustilide has been found to alleviate renal injury .
- Method : The therapeutic effect of Riligustilide on renal injury was investigated in three different nephrotic models .
- Results : Riligustilide significantly alleviated renal injury in 5/6 nephrectomized rats and down-regulated the renin expression .
-
Cytotoxicity against Cancer Cell Lines
- Field : Oncology
- Application : Riligustilide has shown cytotoxicity against three cancer cell lines .
- Method : Cells were treated with Riligustilide for a certain period, and then the cytotoxicity was evaluated .
- Results : Riligustilide showed cytotoxicity against A549, HCT-8, and HepG2 cancer cell lines, with IC50 values of 13.82, 6.79, and 7.92 μM, respectively .
-
Cardiovascular Diseases
-
Anti-inflammatory
- Field : Immunology
- Application : Riligustilide has been found to have anti-inflammatory effects. It has been shown to alleviate colitis by inhibiting NF-κB and MAPK/AP-1 pathway through activating PPARγ .
- Method : The therapeutic effect of Riligustilide on colitis was investigated in experimental mice .
- Results : Riligustilide significantly alleviated colitis in the experimental mice .
-
Antioxidant
Propiedades
IUPAC Name |
(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-DRQJQJQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337087 | |
| Record name | Riligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riligustilide | |
CAS RN |
89354-45-0 | |
| Record name | Riligustilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILIGUSTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



